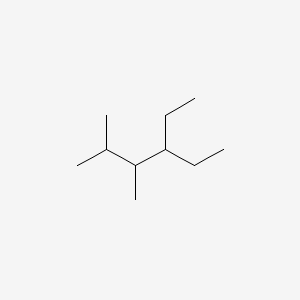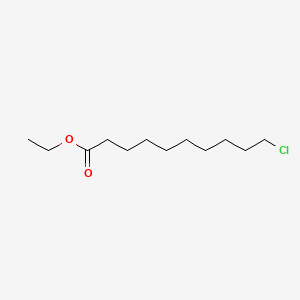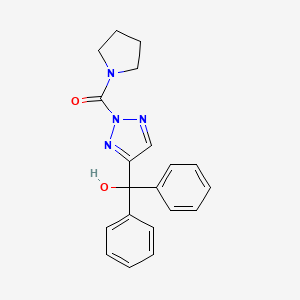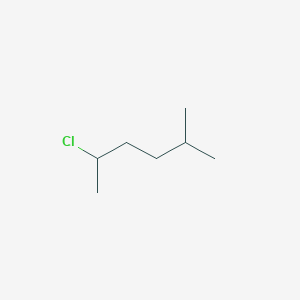
2-Chloro-5-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylhexane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated alkane, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of a hexane chain that also has a methyl group at the fifth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylhexane can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-5-methylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms), where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products Formed
Substitution: Products such as alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: Alkenes such as 5-methyl-1-hexene or 5-methyl-2-hexene.
科学的研究の応用
2-Chloro-5-methylhexane finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Chloro-5-methylhexane in chemical reactions typically involves the formation of a carbocation intermediate in substitution reactions, particularly under SN1 conditions. The chlorine atom, being a good leaving group, facilitates the formation of this intermediate, which can then react with various nucleophiles. In elimination reactions, the compound undergoes deprotonation to form alkenes, with the base abstracting a proton from a β-carbon relative to the chlorine atom.
類似化合物との比較
2-Chloro-5-methylhexane can be compared with other similar chloroalkanes:
2-Chlorohexane: Lacks the methyl group at the fifth carbon, resulting in different reactivity and physical properties.
2-Chloro-3-methylhexane: Has the methyl group at the third carbon, leading to variations in steric hindrance and reaction pathways.
2-Chloro-2-methylhexane: The chlorine and methyl groups are on the same carbon, significantly altering its chemical behavior.
These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications in various fields.
特性
CAS番号 |
58766-17-9 |
|---|---|
分子式 |
C7H15Cl |
分子量 |
134.65 g/mol |
IUPAC名 |
2-chloro-5-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
InChIキー |
IFNXFJYDRXSXDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


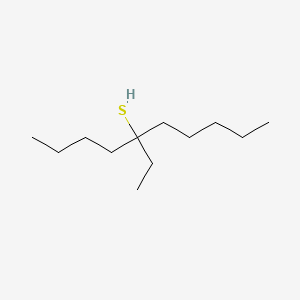
![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
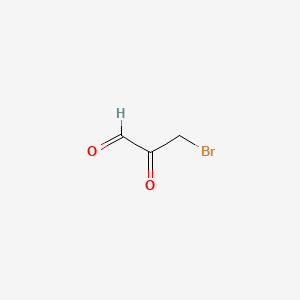
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
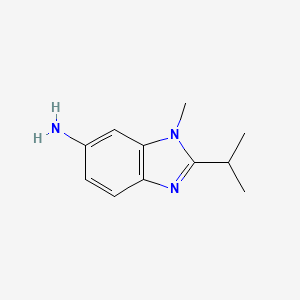
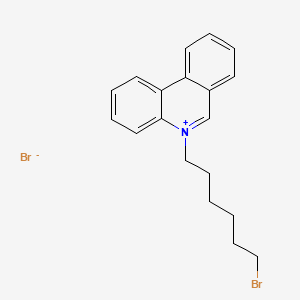
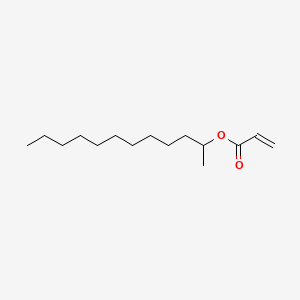
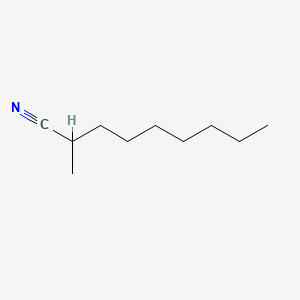
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
